Methyl 3-oxo-3-(pyridin-2-YL)propanoate
Overview
Description
“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a chemical compound with the CAS Number: 75418-74-5 . It has a molecular weight of 179.18 . The compound is typically stored in a refrigerator and is a yellow to brown liquid .
Synthesis Analysis
The synthesis of “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” can be achieved by adding 1,1’-carbonyldiimidazole to a solution of picolinic acid in tetrahydrofuran . The reaction mixture is stirred under an argon atmosphere at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a yellow to brown liquid . It has a molecular weight of 179.18 . The compound’s InChI code is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 .Scientific Research Applications
Surface and Catalytic Properties
Research by Hussein and Gates (1998) explored the surface and catalytic properties of Yttrium Oxide (Y2O3) catalysts, generated from different inorganic precursors, by studying the reactions of pyridine and 2-propanol. This study highlights the versatility of pyridine-based molecules in catalysis, providing a foundational understanding of their interaction with catalysts like Y2O3, which might be related to or involve compounds such as Methyl 3-oxo-3-(pyridin-2-YL)propanoate in broader catalytic processes (Hussein & Gates, 1998).
Pyrolysis Studies
Zhao et al. (2013) conducted a detailed experimental and modeling study on Methyl propanoate pyrolysis at low pressure, providing insights into the thermal decomposition processes relevant to Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Understanding the pyrolysis mechanism of similar compounds can inform on potential applications in energy conversion, waste management, and synthetic chemistry processes (Zhao et al., 2013).
Medicinal Chemistry and Pharmacology
A study on a novel orally bioavailable inhibitor of human rhinovirus 3C protease demonstrates the therapeutic potential of pyridinyl-containing compounds in antiviral therapy. This research underscores the importance of pyridinyl moieties, as found in Methyl 3-oxo-3-(pyridin-2-YL)propanoate, in the design of new pharmaceuticals (Patick et al., 2005).
Environmental Chemistry
Gogate's work on the sonochemical degradation of 3-Methyl pyridine (3MP) highlights the environmental applications of pyridine derivatives. While focusing on 3MP, this study lays the groundwork for utilizing advanced oxidation processes in treating water contaminated with similar organic compounds, possibly including Methyl 3-oxo-3-(pyridin-2-YL)propanoate derivatives (Daware & Gogate, 2020).
Crystal Structure and Material Science
Ramasubramanian et al. (2007) discussed the crystal structure of Pyridine‐2‐(3′‐mercaptopropanoic acid)‐N‐oxide, providing valuable information on molecular arrangements that could be relevant to studies on Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Such insights are crucial for the development of new materials and understanding the physicochemical properties of pyridinyl-based compounds (Ramasubramanian et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-3-pyridin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPIXQVBVNGVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506392 | |
Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(pyridin-2-YL)propanoate | |
CAS RN |
75418-74-5 | |
Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.